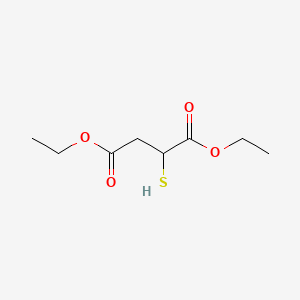

Diethyl 2-mercaptosuccinate

Vue d'ensemble

Description

Diethyl 2-mercaptosuccinate, also known as diethylmercaptosuccinic acid, diethylthiomalate, and thioacetic acid diethyl ester, is a chemical compound that holds immense potential in scientific research. It belongs to the class of mercapto carboxylic acids . Its applications range from catalysis to the synthesis of organic molecules, making it a valuable tool for researchers seeking innovative solutions.

Synthesis Analysis

Diethyl 2-mercaptosuccinate can be synthesized by several methods, including the reaction of diethylmalonic ester with hydrogen sulfide gas . A procedure was developed for preparing 2,3-dialkyl-substituted succinates by condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation of the sum of dienes .

Molecular Structure Analysis

The molecular formula of Diethyl 2-mercaptosuccinate is C8H14O4S . It has an average mass of 238.324 Da and a monoisotopic mass of 238.033356 Da .

Chemical Reactions Analysis

In the biodegradation of malathion by a psychrotolerant bacteria Ochrobactrum sp. M1D, diethyl 2-mercaptosuccinate was detected and identified as one of the major pathway metabolites . Based on the GCMS profile, three probable degradation pathways were interpreted .

Physical And Chemical Properties Analysis

Diethyl 2-mercaptosuccinate is a colorless to pale-yellow liquid with a pungent odor. It has a molecular weight of 206.26 g/mol . It is stable in slightly acidic as well as in alkaline solutions .

Applications De Recherche Scientifique

Nanotechnology

Diethyl 2-mercaptosuccinate (also known as 2-Mercaptosuccinic acid or MS) plays a key role in nanotechnology . It is often used as a capping ligand for nanocrystals due to its stability in slightly acidic as well as in alkaline solutions . The thiol group and the two carboxylic groups of MS contribute to its multifunctional applicability .

Bioimaging

MS has significant applications in the field of bioimaging . Its properties make it an effective nanocarrier, enhancing the delivery of imaging agents to the targeted area .

Antimicrobial Activity

MS-silver and MS-gold nanoparticles exhibit antimicrobial activity . This makes MS a valuable compound in the development of new antimicrobial treatments .

Inhibitor for Glutathione Peroxidase

MS can serve as an inhibitor for glutathione peroxidase . This enzyme plays a crucial role in protecting the organism from oxidative damage, and MS’s inhibitory effect can be useful in various biological and chemical applications .

Enhancing Toxicity of Substances

The presence of MS in cells or tissues can increase the toxicity of certain substances . This property can be leveraged in targeted drug delivery and cancer treatment research .

Cosmetics

In the field of cosmetics, MS is widely utilized as a reducing agent for numerous products . Its stability and multifunctional applicability make it a valuable ingredient in various cosmetic formulations .

Microbial Utilization

MS can serve as a carbon and energy source for microbial growth . Understanding the microbial utilization of MS provides insight into different catabolic mechanisms, which can be beneficial in bioremediation and other environmental applications .

Protection Against Oxidative Stress

Research has shown that MS can have protective effects against malathion-induced oxidative stress in rat cerebral, hepatic, and renal tissues . This suggests potential applications in the development of treatments for conditions related to oxidative stress .

Each of these fields presents unique opportunities for further exploration and application of Diethyl 2-mercaptosuccinate. It’s a truly versatile compound with a wide range of uses in scientific research.

Propriétés

IUPAC Name |

diethyl 2-sulfanylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S/c1-3-11-7(9)5-6(13)8(10)12-4-2/h6,13H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXFSKITMRWDPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858803 | |

| Record name | 2-Mercaptosuccinic acid diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-mercaptosuccinate | |

CAS RN |

23060-14-2 | |

| Record name | Butanedioic acid, mercapto-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023060142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptosuccinic acid diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diethyl 2-sulfanylbutanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl mercaptosuccinate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F8WG8PVA4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

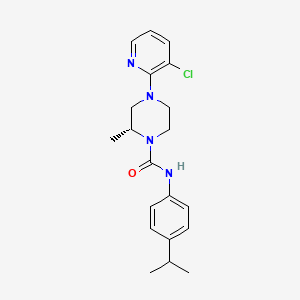

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, [(nitromethyl)thio]-](/img/structure/B1625305.png)

![[5,5']BI[Benzo[1,3]dioxolyl]](/img/structure/B1625312.png)

![(R)-1-(1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1625315.png)

![3-Chloro-5,6-dihydrobenzo[h]cinnoline](/img/structure/B1625322.png)